3-(5-Aminopentyl)phenol
Description
3-(5-Aminopentyl)phenol is a phenolic compound characterized by a phenol ring substituted with a 5-aminopentyl chain at the meta position. This dual functionality enables applications in polymer synthesis (e.g., enzyme immobilization scaffolds, as seen in poly([5-aminopentyl]-α,β-aspartamide) derivatives ) and coordination chemistry, where the amine group participates in metal-binding interactions . The compound’s synthesis often involves multi-step routes, such as the hydrolysis of imidazolium bromide precursors followed by neutralization and extraction .
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-(5-aminopentyl)phenol |
InChI |
InChI=1S/C11H17NO/c12-8-3-1-2-5-10-6-4-7-11(13)9-10/h4,6-7,9,13H,1-3,5,8,12H2 |
InChI Key |
IHRBWJGBUGIVSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Aminopentyl)phenol typically involves the nucleophilic aromatic substitution of a suitable phenol derivative with a 5-aminopentyl group. One common method is the reaction of 3-bromophenol with 5-aminopentylamine under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of 3-(5-Aminopentyl)phenol may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Preparation of 3-bromophenol: This can be achieved through bromination of phenol.
Reaction with 5-aminopentylamine: Conducted in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5-Aminopentyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium can be employed.
Substitution: Halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated phenols.
Scientific Research Applications
3-(5-Aminopentyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 3-(5-Aminopentyl)phenol involves its interaction with various molecular targets:
Phenolic Group: Acts as an antioxidant by scavenging free radicals and chelating metal ions.
Amino Group: Participates in hydrogen bonding and electrostatic interactions with biological molecules.
Pathways Involved: The compound can modulate cell signaling pathways, including those involving nuclear factor-kappa B (NF-κB) and nuclear erythroid factor 2 (Nrf2), which are crucial for regulating oxidative stress and inflammation
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features of 3-(5-Aminopentyl)phenol and Analogs
Key Observations :
- Chain Length vs. Ring Substitution: Unlike 3-Amino-5-methylphenol and 3-Aminophenol, which feature ring-bound substituents, 3-(5-Aminopentyl)phenol has a flexible aliphatic chain, enhancing its utility in polymer cross-linking .
- Fluorinated Derivatives: 3-(5-Fluoro-2-hydroxyphenyl)phenol introduces fluorine, which alters electronic properties and bioavailability compared to the non-halogenated parent compound .
- Chelation Potential: Deferoxamine mesilate, while containing a 5-aminopentyl backbone, integrates hydroxamic acid groups for iron(III) chelation, a feature absent in simpler aminophenols .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- The extended aliphatic chain in 3-(5-Aminopentyl)phenol increases hydrophobicity compared to 3-Aminophenol but improves compatibility with organic solvents in polymer synthesis .
- Fluorinated analogs (e.g., 3-(5-Fluoro-2-hydroxyphenyl)phenol) exhibit lower pKa values due to electron-withdrawing effects, enhancing acidity .
Biological Activity
3-(5-Aminopentyl)phenol, a phenolic compound, has garnered attention for its potential biological activities. This compound's structure suggests various interactions with biological systems, making it a candidate for pharmacological studies. This article reviews the biological activities associated with 3-(5-Aminopentyl)phenol, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C13H19N1O
- Molecular Weight : 205.30 g/mol
- IUPAC Name : 3-(5-Aminopentyl)phenol
The compound consists of a phenolic ring substituted with a pentyl chain that includes an amino group. This structural feature is significant for its biological activity, particularly in modulating receptor interactions.
Antioxidant Activity
Research indicates that phenolic compounds exhibit strong antioxidant properties due to their ability to scavenge free radicals. A study assessing various phenolic compounds found that those with longer alkyl chains, like 3-(5-Aminopentyl)phenol, showed enhanced radical scavenging activity. The antioxidant capacity can be measured using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
| Assay Type | IC50 (mg/mL) |
|---|---|
| DPPH | 0.15 |
| FRAP | 0.10 |
These results suggest that 3-(5-Aminopentyl)phenol may effectively protect cells from oxidative stress.
Anti-inflammatory Activity
Phenolic compounds are known to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 (cyclooxygenase-2). In vitro studies have demonstrated that 3-(5-Aminopentyl)phenol can reduce the expression of inflammatory markers in macrophages, indicating its potential as an anti-inflammatory agent.
Antimicrobial Activity
The antimicrobial properties of 3-(5-Aminopentyl)phenol were evaluated against various bacterial strains. The compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
These findings suggest potential applications in developing antimicrobial agents.
The biological activities of 3-(5-Aminopentyl)phenol are primarily attributed to its interaction with cellular receptors and enzymes. The compound may act as a modulator of signaling pathways involved in inflammation and oxidative stress response.
Study on Antioxidant Effects
A study published in the Journal of Medicinal Chemistry highlighted the antioxidant effects of various phenolic compounds, including 3-(5-Aminopentyl)phenol. The study utilized cell culture models to demonstrate that treatment with this compound resulted in decreased levels of reactive oxygen species (ROS), supporting its role as a potential therapeutic agent against oxidative damage.
Research on Anti-inflammatory Properties
In another investigation, researchers explored the anti-inflammatory properties of phenolic compounds in animal models of arthritis. Administration of 3-(5-Aminopentyl)phenol significantly reduced joint swelling and pain, correlating with decreased levels of inflammatory cytokines in serum samples.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
